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Cat. No.: B1266542 Get Quote

A comprehensive exploration of ethyl oxo(2-oxocyclohexyl)acetate and its analogues

through theoretical and computational chemistry is crucial for understanding its reactivity,

stability, and potential applications in drug discovery and materials science. This technical

guide provides an in-depth analysis of its structural properties, keto-enol tautomerism, and

interactions with biological targets, leveraging data from quantum chemical calculations and

molecular docking simulations.

Introduction and Nomenclature
The term "ethyl oxo(2-oxocyclohexyl)acetate" can refer to several related isomers, leading to

potential ambiguity. The core structure is a cyclohexanone ring substituted with an ethyl ester

group. The most frequently studied compound in this class is ethyl 2-

oxocyclohexanecarboxylate (a β-keto ester), which is central to many synthetic and

computational studies. Another key isomer is ethyl 2-(2-oxocyclohexyl)acetate (a γ-keto ester).

This guide will focus primarily on the β-keto ester due to the wealth of available research, while

acknowledging related structures.

These compounds are of significant interest as intermediates in organic synthesis and as

scaffolds for developing pharmaceutically active molecules, including antibacterial and

anticancer agents.[1][2] Computational studies are indispensable for elucidating their electronic

structure, conformational preferences, and reaction mechanisms at a molecular level.
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A signal feature of β-keto esters is their existence in a dynamic equilibrium between keto and

enol tautomers. This equilibrium is fundamental to their reactivity and is influenced by solvent

polarity and substitution patterns.
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Keto-Enol Tautomerism of Ethyl 2-Oxocyclohexanecarboxylate
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Computational Chemistry Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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